molecular formula C11H11NO3 B1293137 5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid CAS No. 1018170-48-3

5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Cat. No. B1293137
CAS RN: 1018170-48-3
M. Wt: 205.21 g/mol
InChI Key: VMLYHAMUXCKCLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid, also known as 5-Methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid, is a small organic molecule with a wide range of biological and chemical applications. It is commonly used in the synthesis of various compounds and as an intermediate in the production of pharmaceuticals. In addition, this molecule has been studied for its potential role in the regulation of various biochemical pathways and its ability to act as a substrate for various enzymes.

Scientific Research Applications

1. Pharmaceutical Research

5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid and its derivatives have been explored in pharmaceutical research. A study by Christov et al. (2006) focused on the synthesis of [1,3]-oxazolo-[3,2-B]-tetrahydroisoquinolinones with an angular aryl substituent, highlighting the compound's potential in drug development (Christov, Kozekov, & Palamareva, 2006). Petkevich et al. (2014) synthesized esters derived from 5-(4-methylphenyl)-1,2-oxazole-3-carboxylic acid, indicating its use in creating new ester compounds (Petkevich et al., 2014).

2. Organic Chemistry and Synthesis

This compound has been a focus in the field of organic chemistry for the synthesis of various derivatives. Ibata et al. (1992) described its use in the abnormal Diels–Alder Reaction with tetracyanoethylene (Ibata et al., 1992). Additionally, Fandaklı et al. (2012) utilized it in the reduction, Mannich reaction, and antimicrobial activity evaluation of new 1,2,4-triazol-3-one derivatives (Fandaklı et al., 2012).

3. Materials Science

In the field of materials science, this compound has been used in the synthesis of functional polymers. Summers and Quirk (1996) described the anionic synthesis of aromatic carboxyl functionalized polymers using 4,5-dihydro-4,4-dimethyl-2-[4-(1-phenylethenyl)phenyl] oxazole (Summers & Quirk, 1996).

properties

IUPAC Name

5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7-2-4-8(5-3-7)10-6-9(11(13)14)12-15-10/h2-5,10H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLYHAMUXCKCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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